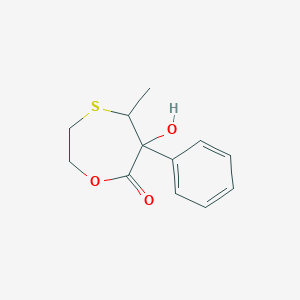![molecular formula C16H13NO4S B12566598 3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one CAS No. 197239-92-2](/img/structure/B12566598.png)
3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one is a heterocyclic compound that features an oxazoline ring fused with phenyl and methylsulfonyl phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(methylsulfonyl)benzaldehyde with phenylacetic acid derivatives in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 4-(methylsulfonyl)benzaldehyde and its subsequent reaction with phenylacetic acid derivatives. The process is optimized for yield and purity, often involving large-scale reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled temperatures and solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced oxazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly as COX-2 inhibitors.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound may also release nitric oxide (NO), contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share the methylsulfonylphenyl group and exhibit similar biological activities.
N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Another compound with a methylsulfonylphenyl group, known for its antibacterial properties.
Uniqueness
3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one is unique due to its specific oxazoline ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to act as a COX-2 inhibitor and release NO makes it particularly valuable in medicinal chemistry .
Propriétés
Numéro CAS |
197239-92-2 |
|---|---|
Formule moléculaire |
C16H13NO4S |
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
4-(4-methylsulfonylphenyl)-3-phenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C16H13NO4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-16(18)17(15)13-5-3-2-4-6-13/h2-11H,1H3 |
Clé InChI |
ARBNKJFPDYRWBW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C2=COC(=O)N2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12566517.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)
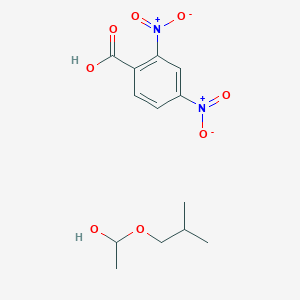
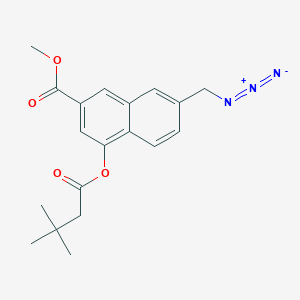
![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)

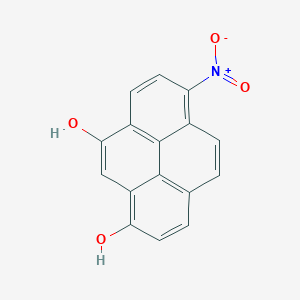


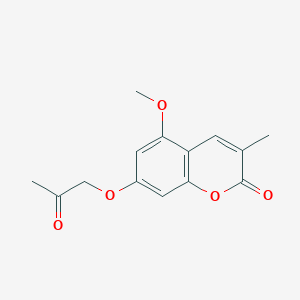
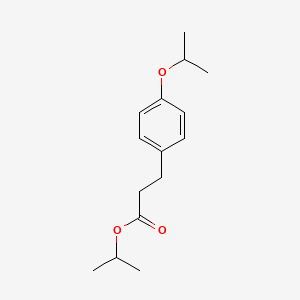
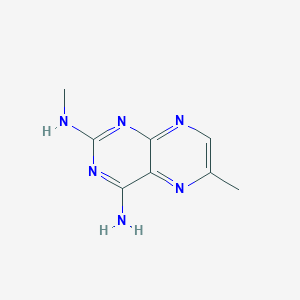
methanone](/img/structure/B12566601.png)
